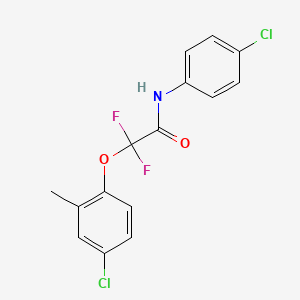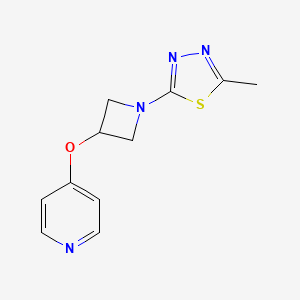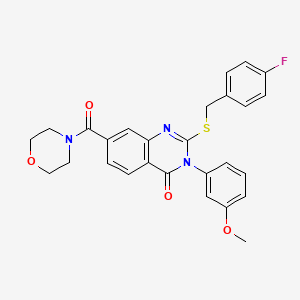
4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imaging Probe for Alzheimer's Disease
A study conducted by Kepe et al. (2006) utilized a closely related compound, "4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide," as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound was employed in conjunction with positron emission tomography (PET) to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients, subjects with mild cognitive impairment, and control subjects. The study revealed significant decreases in receptor densities in Alzheimer's patients, correlating with worsening clinical symptoms and decreased glucose utilization, providing insights into the pathological mechanisms of Alzheimer's disease (Kepe et al., 2006).
Development of Fluorine-18-Labeled 5-HT1A Antagonists
Lang et al. (1999) synthesized and evaluated several fluorinated derivatives of WAY 100635, including compounds structurally similar to the one , for their biological properties in rats compared to [11C]carbonyl WAY 100635. These derivatives were radiolabeled with fluorine-18 and assessed for their potential as PET imaging agents to study serotonin levels and 5-HT1A receptor distribution in vivo. The study aimed to improve the pharmacokinetic properties and specific binding ratios for more accurate and quantifiable brain imaging (Lang et al., 1999).
Antibacterial and Antifungal Applications
Research by Holla et al. (2003) explored the synthesis of new biologically active molecules containing fluorine, such as "4-fluorophenyl" groups, demonstrating potential antibacterial and antifungal activities. These compounds were evaluated against various microbial strains, showing promising activity levels. The study highlights the potential of fluorine-containing compounds in developing new antimicrobial agents (Holla et al., 2003).
Antimicrobial Analog Synthesis
Desai et al. (2013) synthesized new 5-arylidene derivatives bearing a fluorine atom, including compounds with structures analogous to the queried chemical. These compounds were tested for their antimicrobial efficacy against various bacterial and fungal strains. The presence of the fluorine atom significantly enhanced the antimicrobial activity, indicating the importance of fluorine in the development of new antimicrobial agents (Desai et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of the compound 4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
The compound 4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide interacts with its kinase targets by inhibiting their activity . This inhibition disrupts the normal functioning of these kinases, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of SYK, LRRK2, and MYLK by 4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide affects several biochemical pathways. For instance, the inhibition of SYK can affect immune response pathways, while the inhibition of LRRK2 can impact pathways related to Parkinson’s disease .
Result of Action
The molecular and cellular effects of 4-fluoro-N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide’s action primarily involve the disruption of normal kinase activity. This disruption can lead to changes in cell growth, differentiation, and apoptosis, potentially altering the progression of diseases associated with these kinases .
Propiedades
IUPAC Name |
4-fluoro-N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-12-3-8-17(27-2)16(9-12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-4-6-14(21)7-5-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTKDARNFCKEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-ethyl-1H-pyrazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2707205.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B2707208.png)


![2-[1-(2,5-Dimethoxyphenyl)sulfonylpiperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2707215.png)
![N-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2707216.png)
![N-(cyanomethyl)-N-methyl-5-[3-(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2707217.png)
![2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2707218.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide](/img/structure/B2707222.png)
![N-[2-[2-[2-[[2-[[1-(2-Chloroacetyl)-3,4-dihydro-2H-quinolin-6-yl]oxy]acetyl]amino]ethoxy]ethoxy]ethyl]-2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetamide](/img/structure/B2707223.png)
![N-[4-Propan-2-yloxy-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2707224.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2707225.png)
![2-(2-Methoxyphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2707227.png)